molecular formula C13H18BFO3 B3241087 6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester CAS No. 1451391-55-1

6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester

Cat. No.: B3241087
CAS No.: 1451391-55-1
M. Wt: 252.09 g/mol
InChI Key: KGWQBIFMPALUKW-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a fluorine atom at the 6-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position of the phenyl ring, stabilized by a pinacol ester. This compound serves as a critical intermediate in pharmaceutical and materials science research, enabling the construction of complex molecules with tailored electronic and steric properties .

Properties

IUPAC Name

3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWQBIFMPALUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145285
Record name Phenol, 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-55-1
Record name Phenol, 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester typically involves the borylation of aryl halides or triflates. One common method is the palladium-catalyzed coupling of pinacolborane with aryl halides in the presence of a tertiary amine base . This reaction is carried out under mild conditions and exhibits excellent functional group tolerance. Industrial production methods may involve continuous flow setups for handling organolithium chemistry on a multigram scale, enabling high throughput and efficient synthesis .

Chemical Reactions Analysis

6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester is predominantly utilized in Suzuki-Miyaura cross-coupling reactions , a pivotal method for forming carbon-carbon bonds. Its unique structural features, including the presence of fluorine and hydroxyl groups, enhance its reactivity and selectivity in synthesizing complex organic molecules.

Key Reactions:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a boron reagent that couples with aryl halides in the presence of palladium catalysts and bases like potassium carbonate .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its ability to form stable complexes with various biological targets makes it a candidate for developing boron-containing drugs.

Case Study:
A study demonstrated that derivatives of boronic acids, including pinacol esters, exhibit inhibitory activity against specific enzymes implicated in cancer and diabetes. The enhanced lipophilicity of the pinacol ester allowed for better cellular uptake, indicating potential for drug delivery systems .

Material Science

In material science, this compound is explored for its utility in synthesizing advanced materials and polymers. Its functional groups enable the modification of polymer properties, leading to materials with tailored functionalities.

Applications:

  • Development of smart materials that respond to environmental stimuli.
  • Synthesis of polymeric drug delivery systems that utilize boron chemistry for controlled release .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic ester group acts as a nucleophile, participating in transmetalation reactions with palladium catalysts during Suzuki-Miyaura coupling . This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Compound Name (CAS RN) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester 6-F, 2-OH, 3-CH3 C13H17BFO3 ~253.08 (estimated) Methyl enhances steric bulk; F and OH modulate electronic effects
2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester (1534369-41-9) 2-F, 6-OH C12H16BFO3 238.07 Lacks methyl; simpler structure with F and OH para to boron
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester (1628684-12-7) 6-Cl, 2-F, 3-OCH3 C13H17BClFO3 296.54 Cl (electron-withdrawing) and OCH3 (electron-donating) substituents
6-Cyano-2-fluoro-3-methoxyphenylboronic acid pinacol ester (2918294-00-3) 6-CN, 2-F, 3-OCH3 C14H17BFNO3 285.11 Cyano group increases electrophilicity of boron
4-Fluoro-2-[(4-methylpiperazinyl)methyl]phenylboronic acid pinacol ester (2096340-29-1) 4-F, 2-(piperazinyl-CH2) C18H28BFN2O3 350.24 Basic nitrogen enhances solubility and bioactivity

Key Observations :

  • Electronic Effects : Fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups create a balanced electronic environment, moderating reactivity compared to strongly electron-deficient analogs (e.g., nitro-substituted esters) .

Reactivity and Stability

  • Oxidative Stability : The hydroxyl group in the target compound may reduce stability under basic conditions compared to esters with protected hydroxyls (e.g., methoxy groups). shows that nitro-substituted boronic esters react rapidly with H2O2, while the target compound’s stability likely falls between nitro and methoxy derivatives.
  • Cross-Coupling Efficiency : Electron-withdrawing groups (F, CN) enhance reactivity in Suzuki-Miyaura reactions by polarizing the B–C bond. However, steric hindrance from the methyl group may reduce coupling efficiency compared to less bulky analogs .

Biological Activity

6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester (CAS No. 1451391-55-1) is a boronic ester compound with the molecular formula C13H18BFO3 and a molecular weight of 252.09 g/mol. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules due to its unique reactivity and biological properties.

Biological Activity

Mechanism of Action

Organoboron compounds, including this compound, exhibit various biological activities through their ability to interact with biological molecules. They are known to participate in:

  • Enzyme Inhibition: These compounds can act as enzyme inhibitors, particularly targeting serine proteases and kinases, which are critical in numerous cellular processes .
  • Apoptosis Induction: Research indicates that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
  • Cellular Interaction: The boronic acid moiety allows for reversible binding to diols, which can be exploited in the design of drug candidates that target specific biomolecules.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and the physiological conditions under which it is administered. Factors such as solubility, stability, and metabolic pathways play significant roles in determining its efficacy and safety in biological systems.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Cancer Research: A study demonstrated that derivatives of boronic acids can effectively inhibit the growth of prostate cancer cells, suggesting that this compound may have similar effects due to its structural characteristics .
  • Synthesis of Drug Candidates: The compound has been used as a key intermediate in the synthesis of novel antiandrogens designed to treat prostate cancer, showcasing its utility in medicinal chemistry .
  • Biochemical Pathways: The compound's involvement in biochemical pathways related to apoptosis and cell signaling has been documented, indicating its potential role in therapeutic applications.

Case Studies

A notable case study involved the synthesis of flutamide-like antiandrogens where this compound was utilized as a building block. The study compared the effectiveness of these new compounds against standard treatments and found promising results, highlighting the compound's potential as a therapeutic agent .

Comparative Analysis

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
This compoundC13H18BFO3252.09Enzyme inhibitor, apoptosis induction
Phenylboronic acid pinacol esterC12H15B198.06General use in organic synthesis
4-Fluorophenylboronic acid pinacol esterC12H14BFO3238.06Enzyme inhibition studies

Q & A

Q. What are the standard synthetic routes for preparing 6-fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester?

The synthesis typically involves reacting the parent boronic acid with pinacol in a polar aprotic solvent (e.g., diethyl ether or THF) under reflux. The reaction is catalyzed by a Lewis acid (e.g., MgSO₄) to drive esterification. Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradients) yields the product in >97% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., fluorine, hydroxy, methyl groups) and boronic ester formation.
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺).
  • HPLC : To assess purity (>97% by GC or HPLC) and detect residual solvents .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as an aryl donor in Pd-catalyzed couplings. Typical conditions involve Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, a base (e.g., Na₂CO₃), and a solvent mixture (H₂O/acetonitrile or THF). The hydroxy group may require protection (e.g., silylation) to prevent side reactions .

Q. What are the solubility and storage recommendations for this boronic ester?

The compound is soluble in organic solvents (THF, DCM, acetonitrile) but hydrolyzes in aqueous media. Store under inert gas (N₂/Ar) at 0–6°C to prevent boronic acid regeneration .

Advanced Research Questions

Q. How do the fluorine and hydroxy substituents influence reactivity in cross-coupling reactions?

  • Fluorine : Electron-withdrawing effects enhance oxidative addition to Pd(0) but may reduce nucleophilicity.
  • Hydroxy Group : Can coordinate Pd, altering catalytic efficiency. Protection (e.g., as a TBS ether) is often necessary to prevent deprotonation or undesired H-bonding interactions .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies may arise from:

  • Solvent Choice : Polar solvents (e.g., DMF) improve solubility but may accelerate hydrolysis.
  • Catalyst Loading : Optimize Pd:substrate ratios (e.g., 1–5 mol%) to balance cost and efficiency.
  • Base Selection : Weak bases (K₂CO₃) minimize boronic ester hydrolysis compared to strong bases (NaOH) .

Q. How does pH affect the stability of this boronic ester in aqueous media?

Hydrolysis to the boronic acid occurs rapidly at pH > 7. Stability studies in Tris-HCl (pH 7–10) show <10% decomposition after 3 hours at pH 7.27 but >90% degradation at pH 10.98. Buffered conditions (pH 7–8) are recommended for aqueous reactions .

Q. Can this compound be integrated into covalent organic frameworks (COFs)?

The boronic ester moiety enables dynamic covalent chemistry for COF assembly. The hydroxy group may participate in hydrogen-bonded networks, while fluorine enhances thermal stability. Co-condensation with triphenylene derivatives could yield fluorinated COFs with tailored pore sizes (7–27 Å) .

Q. What role does the methyl group play in steric and electronic effects during coupling?

  • Steric Effects : The methyl group at position 3 may hinder transmetallation, requiring bulkier ligands (e.g., XPhos) to stabilize Pd intermediates.
  • Electronic Effects : Methyl’s electron-donating nature counterbalances fluorine’s withdrawal, balancing reactivity in electron-deficient aryl partners .

Methodological Recommendations

  • Optimizing Coupling Reactions : Screen ligands (SPhos, XPhos) and solvents (toluene/ethanol) to enhance yields.
  • Handling Air-Sensitive Intermediates : Use Schlenk techniques for Pd catalysts and anhydrous solvents.
  • Data Validation : Cross-reference NMR shifts with DFT calculations to confirm substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester
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6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester

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